molecular formula C19H16ClNO3 B609977 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid CAS No. 1467057-23-3

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

Cat. No. B609977
CAS RN: 1467057-23-3
M. Wt: 341.791
InChI Key: FHQXLWCFSUSXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK) . AMPK is a master regulator of cellular energetics which coordinates metabolism by phosphorylating a plethora of substrates throughout the cell .

Mechanism of Action

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid acts as a direct activator of AMPK . AMPK is a master regulator of cellular energetics, coordinating metabolism by phosphorylating a plethora of substrates throughout the cell .

properties

IUPAC Name

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXLWCFSUSXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

CAS RN

1467057-23-3
Record name PF-06409577
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06409577
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-[4-(1-hydroxy-cyclobutyl)-phenyl]-1H-indole-3-carbaldehyde (4.88 g, 15.0 mmol) in MeCN (212 mL) and tert-butanol (212 mL) at 0° C. was added 2-methyl-2-butene (120 mL, 1.15 mol), followed by a solution of sodium chlorite (25.5 g, 300 mmol) and sodium phosphate monobasic hydrate (42.5 g, 308 mmol) in water (212 mL) dropwise via addition funnel. The ice bath was removed and the reaction mixture was stirred vigorously at room temperature. After 13 hours, additional 2-methyl-2-butene (50 mL, 480 mmol) was added, followed by sodium chlorite (10.6 g, 125 mmol) and sodium phosphate monobasic hydrate (17.7 g, 125 mmol) as solids. The reaction mixture was stirred at room temperature for an additional 5 hours, and treated with additional 2-methyl-2-butene (25 mL, 240 mmol), solid sodium chlorite (5.3 g, 73 mmol) and solid sodium phosphate monobasic hydrate (8.8 g, 73 mmol). After an additional 4 hours, the reaction mixture was poured into a 4:1 mixture of saturated aqueous NH4Cl solution/water (500 mL), and extracted with EtOAc (3×400 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The resulting material was loaded onto a silica gel plug and eluted, first with heptane/EtOAc (4:1, 1.5 L), followed by 1:4 heptane/EtOAc (3 L) then EtOAc (1 L). The filtrates from the second and third elutions were combined and concentrated in vacuo. The resulting tan solid was partially dissolved in 4:1 DMF/DCM, loaded onto an Isco silica gel cartridge, and purified by flash chromatography (20-80% EtOAc/heptane, with 0.2% formic acid modifier) to give the title compound (3.65 g, 71%) as a white solid. MS (ES+) 340.2 (M−H)+. 1H NMR (500 MHz, DMSO-d6) δ 12.10 (s, 1H), 11.95 (s, 1H), 8.08 (s, 1H), 7.95 (s, 1H), 7.64 (s, 1H), 7.57 (d, J=7.1 Hz, 2H), 7.41 (d, J=7.1 Hz, 2H), 5.52 (s, 1H), 2.48-2.40 (m, 2H), 2.35-2.26 (m, 2H), 1.97-1.90 (m, 1H), 1.76-1.62 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
6-chloro-5-[4-(1-hydroxy-cyclobutyl)-phenyl]-1H-indole-3-carbaldehyde
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
212 mL
Type
solvent
Reaction Step Two
Quantity
212 mL
Type
solvent
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
Quantity
42.5 g
Type
reactant
Reaction Step Three
Name
Quantity
212 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10.6 g
Type
reactant
Reaction Step Five
Quantity
17.7 g
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Seven
Quantity
5.3 g
Type
reactant
Reaction Step Seven
Quantity
8.8 g
Type
reactant
Reaction Step Seven
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 2
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 3
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 4
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 6
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

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